[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- chemical properties and structure
[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of [1,1'-Biphenyl]-2-carboxaldehyde, 4-methoxy-
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a semi-rigid backbone that can be strategically functionalized to modulate physicochemical and pharmacological properties. [1,1'-Biphenyl]-2-carboxaldehyde, 4-methoxy- is a significant derivative, combining the biphenyl core with reactive aldehyde and electron-donating methoxy functionalities. This guide provides a comprehensive technical overview of its chemical structure, predicted properties, plausible synthetic routes, and potential applications. While specific experimental data for this isomer is limited in public literature, this document consolidates theoretical knowledge and data from closely related analogues to offer a robust scientific profile for research and development purposes.
Chemical Identity and Structure
The precise arrangement of substituents on the biphenyl core is critical to the molecule's properties. In [1,1'-Biphenyl]-2-carboxaldehyde, 4-methoxy-, both the aldehyde and methoxy groups are located on the same phenyl ring, creating a unique electronic and steric environment.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-methoxy-[1,1'-biphenyl]-2-carboxaldehyde | - |
| Synonyms | 4-methoxy-2-phenylbenzaldehyde | - |
| CAS Number | Data not available in public databases. | - |
| Molecular Formula | C₁₄H₁₂O₂ | PubChem[1] |
| Molecular Weight | 212.24 g/mol | PubChem[1] |
| Canonical SMILES | COC1=CC(=C(C=C1)C=O)C2=CC=CC=C2 | - |
Note on Isomers: It is crucial to distinguish this compound from its isomers, which have published data, such as 4'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde (CAS 16064-04-3)[2] and 4'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde (CAS 52988-34-8).[3][4] In these cases, the methoxy group is on the second phenyl ring (the 'prime' ring).
Molecular Structure
The structure consists of two phenyl rings linked by a single C-C bond. One ring is substituted with a carboxaldehyde group at the 2-position and a methoxy group at the 4-position. The ortho-positioning of the phenyl group relative to the aldehyde function introduces significant steric hindrance. This sterism forces the two phenyl rings out of plane, creating a non-zero dihedral angle, which is a hallmark of ortho-substituted biphenyls. This three-dimensional conformation is critical for its interaction with biological targets.
Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.
Experimental Protocol (Exemplary)
This protocol is a general procedure based on established methods for Suzuki-Miyaura couplings. [5][6]
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Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-methoxybenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).
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Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 3:1 ratio).
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Degassing: Bubble argon through the solution for 15-20 minutes to ensure all oxygen is removed.
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Catalyst Introduction: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
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Reaction: Heat the mixture to reflux (e.g., 100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
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Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Chemical Reactivity
The molecule's reactivity is dominated by its aldehyde group, with the methoxy and biphenyl systems providing secondary influence.
Caption: Key chemical reactions of the title compound.
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Aldehyde Group: The aldehyde is the primary site for transformations. It can be easily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol. It readily undergoes condensation reactions with nucleophiles, such as in Wittig or Knoevenagel reactions, to form new C-C bonds, extending the molecular framework.
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Methoxy Group: The methoxy group is an electron-donating group, activating the aromatic ring towards electrophilic substitution. It can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding phenol. The role of the methoxy group is often crucial in drug design for improving metabolic stability and modulating binding affinity. [7]* Aromatic Rings: The biphenyl system can undergo further functionalization, such as nitration or halogenation, although regioselectivity will be influenced by the existing substituents and steric factors.
Applications in Research and Drug Development
Biphenyl derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. [8][9]This specific scaffold serves as a versatile building block for more complex molecular architectures.
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Medicinal Chemistry: The biphenyl moiety is found in numerous approved drugs, where it often interacts with hydrophobic pockets in protein targets. [8]Substituted biphenyls have been investigated as inhibitors of protein-protein interactions. For example, complex biphenyl derivatives have shown potent activity as small molecule inhibitors of the PD-1/PD-L1 immune checkpoint, a key target in cancer immunotherapy.
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Materials Science: The rigid biphenyl core is a common component in materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs). [8]The aldehyde functionality allows for the synthesis of fluorescent dyes and probes through condensation reactions, creating larger conjugated systems with desirable photophysical properties.
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Synthetic Intermediate: As a bifunctional molecule, it is a valuable intermediate. The aldehyde can be used as a handle to build complex side chains, while the biphenyl core provides a stable and sterically defined scaffold.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this isomer is not available, general precautions for substituted aromatic aldehydes should be followed. Data from related compounds suggest the following:
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Hazard Classification: May cause skin, eye, and respiratory irritation. May be harmful if swallowed.
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Handling: Handle in a well-ventilated area or a fume hood. Avoid formation of dust and aerosols. Wear suitable protective clothing, including chemical-resistant gloves and safety goggles.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
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First Aid:
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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Skin Contact: Wash off immediately with plenty of soap and water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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Conclusion
[1,1'-Biphenyl]-2-carboxaldehyde, 4-methoxy- is a structurally significant organic compound with high potential as a building block in synthetic chemistry. Its unique combination of a sterically hindered biphenyl core, a reactive aldehyde, and an electron-donating methoxy group makes it an attractive starting point for the synthesis of novel pharmaceuticals and functional materials. While direct experimental data remains sparse, its properties and reactivity can be reliably predicted based on established chemical principles and data from its isomers. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling ensures its availability for future research and development endeavors.
References
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Mao, S-L., et al. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. Available at: [Link]
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ResearchGate. Supplementary Information. Available at: [Link]
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Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. PMC. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Material. Available at: [Link]
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ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available at: [Link]
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Beilstein Journals. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Available at: [Link]
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PubChem. 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. Available at: [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
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ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Available at: [Link]
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Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]
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ResearchGate. Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction... Available at: [Link]
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MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]
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Arabian Journal of Chemistry. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]
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PubMed. The role of the methoxy group in approved drugs. Available at: [Link]
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Wikipedia. 2-Hydroxy-4-methoxybenzaldehyde. Available at: [Link]
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IJSDR. Biological deeds of Biphenyl derivatives - A short Review. Available at: [Link]
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PubChem. 4-Methoxybenzaldehyde. Available at: [Link]
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